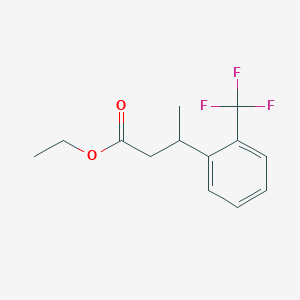

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate

Description

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is an ester derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of a phenyl ring attached to a butanoate backbone. This compound belongs to a class of fluorinated aromatic esters, where the electron-withdrawing -CF₃ group significantly influences its electronic and steric properties. Such compounds are of interest in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl 3-[2-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-3-18-12(17)8-9(2)10-6-4-5-7-11(10)13(14,15)16/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKLBXAJIGOZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps

-

Cross-Coupling :

1-Bromo-2-(trifluoromethyl)benzene reacts with acrolein diethyl acetal in the presence of palladium acetate (Pd(OAc)₂) and tetrabutylammonium acetate (nBu₄NOAc) as a base. This forms an intermediate α,β-unsaturated ester. -

Hydrogenation :

The unsaturated intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ gas to saturate the double bond, yielding ethyl 3-(2-(trifluoromethyl)phenyl)propanoate. -

Reduction and Esterification :

The propanoate derivative is reduced using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) to form the corresponding alcohol, which is subsequently esterified with ethanol under acidic conditions.

Optimization

-

Microwave-Assisted Synthesis :

Microwave irradiation reduces reaction time from 24 hours to 2–4 hours while maintaining yields above 70%. -

Purification :

Silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures achieves >95% purity.

Horner-Wadsworth-Emmons Olefination

This method leverages phosphonate reagents to form α,β-unsaturated esters, which are subsequently hydrogenated.

Reaction Steps

-

Olefination :

2-(Trifluoromethyl)benzaldehyde reacts with triethyl phosphonoacetate using sodium hydride (NaH) in tetrahydrofuran (THF). The Horner-Wadsworth-Emmons reaction produces ethyl (E)-3-(2-(trifluoromethyl)phenyl)propenoate. -

Hydrogenation :

Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, yielding the target butanoate ester.

Yield and Conditions

-

Olefination Yield : 65–80% depending on substituent electronic effects.

-

Temperature : Reactions performed at 40°C for 48 hours ensure complete conversion.

Grignard Addition and Esterification

A classical approach involving organometallic reagents.

Reaction Steps

-

Grignard Formation :

Methyl magnesium bromide (MeMgBr) reacts with 2-(trifluoromethyl)benzaldehyde to form a secondary alcohol. -

Oxidation :

The alcohol is oxidized to 3-(2-(trifluoromethyl)phenyl)butanone using pyridinium chlorochromate (PCC). -

Baeyer-Villiger Oxidation :

The ketone undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to form a lactone, which is hydrolyzed to the carboxylic acid. -

Esterification :

The acid is treated with ethanol and sulfuric acid to yield the final ester.

Challenges

-

Low Selectivity : Baeyer-Villiger oxidation produces regioisomers, requiring tedious chromatographic separation.

-

Yield : Overall yield rarely exceeds 40% due to multiple steps.

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Mizoroki-Heck | 70–85% | >95% | 6–8 h | Industrial |

| Horner-Wadsworth-Emmons | 65–80% | 90–95% | 48 h | Lab-scale |

| Grignard/Baeyer-Villiger | 30–40% | 85–90% | 72 h | Not scalable |

Key Findings

-

The Mizoroki-Heck method is superior for industrial applications due to shorter reaction times and higher yields.

-

Microwave-assisted synthesis enhances efficiency without compromising yield.

-

The Grignard route is hindered by low selectivity and multi-step complexity.

Industrial Production Insights

Large-scale synthesis employs continuous flow reactors for Mizoroki-Heck cross-coupling, ensuring consistent product quality. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: 3-(2-(trifluoromethyl)phenyl)butanoic acid.

Reduction: 3-(2-(trifluoromethyl)phenyl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate serves as a versatile building block in organic synthesis. Its trifluoromethyl group significantly influences the compound's reactivity and stability, making it valuable in the development of fluorinated compounds .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids | KMnO4, CrO3 |

| Reduction | Converts carbonyl groups to alcohols | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitution with various nucleophiles | Amines, thiols |

Biological Applications

The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties . The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines. The mechanism of action is hypothesized to involve modulation of enzyme activity related to tumor growth .

Pharmaceutical Development

This compound is explored for its role in drug development due to its unique electronic properties imparted by the trifluoromethyl group. This property enhances the compound's ability to interact with specific receptors and enzymes, making it a candidate for therapeutic applications .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer | Modulation of pathways involved in cell proliferation |

| Antimicrobial | Activity against bacterial and fungal strains |

| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow for the formulation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects on Phenyl Rings

The position of the trifluoromethyl group on the phenyl ring critically impacts molecular interactions and physicochemical properties. For example:

- Ethyl 3-(3-(trifluoromethyl)phenyl)butanoate analogs (e.g., compound 10e in ) exhibit similar molecular weights (ESI-MS m/z: 548.2 [M+H]⁺) but differ in substituent placement (meta vs. ortho).

- Ethyl 2-phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate (PTCT) () integrates a trifluoromethyl group into a triazole ring.

Table 1: Substituent Position and Molecular Weight Comparisons

Functional Group Modifications

Amino and Oxo Derivatives

- Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate () replaces the -CF₃ group with a 2,4,5-trifluorophenyl moiety and introduces an amino group. This modification reduces molecular weight (261.24 g/mol) and alters solubility, enabling applications in peptide synthesis .

- Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate () features a ketone group and methoxy substituents, increasing polarity (PSA: 62.58 Ų) and boiling point compared to non-oxygenated analogs .

Table 2: Functional Group Impact on Properties

Biological Activity

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and reactivity. The molecular formula is , and its unique structure allows it to interact effectively with biological membranes and molecular targets.

The mechanism of action for this compound involves:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

- Target Interaction : It modulates the activity of specific enzymes and receptors, influencing various biochemical pathways that are crucial for therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. This compound has been tested for its ability to inhibit cancer cell proliferation in various models. For instance, it demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound in cancer therapy .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Using WST-1 assays, the compound showed a dose-dependent decrease in cell viability in PC3 prostate cancer cells, with an IC50 value of approximately 25 µM .

- Mechanistic Studies : Further studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .

In Vivo Studies

In vivo studies using murine models have also been performed. These studies aimed to assess the pharmacokinetics and overall efficacy of this compound:

- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Toxicity Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during treatment .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Different positioning of trifluoromethyl group | Varies in biological activity |

| Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Different carbon positioning | May exhibit different reactivity profiles |

| Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate | Contains a phenoxy group instead of a phenyl group | Unique solubility characteristics |

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate, and what key reaction parameters influence yield?

- Methodology : The compound is synthesized via esterification or Friedel-Crafts alkylation. For example, trifluoromethyl-substituted phenyl precursors (e.g., 2-(trifluoromethyl)styrene) can undergo nucleophilic addition with ethyl acetoacetate derivatives under acid catalysis . Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst choice (e.g., Lewis acids like AlCl₃) . Purification typically involves fractional distillation or column chromatography .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and purity. For instance:

- ¹H NMR : The ester carbonyl (δ 4.1–4.3 ppm for –OCH₂CH₃) and trifluoromethyl group (δ 7.3–7.8 ppm for aromatic protons adjacent to CF₃) .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .

- Mass spectrometry : Molecular ion peaks at m/z 274 (C₁₃H₁₃F₃O₂) .

Q. What are the primary reactivity patterns of this ester under standard laboratory conditions?

- Methodology : The ester undergoes hydrolysis (acid/base), reduction (LiAlH₄ to alcohol), and nucleophilic substitution. For example:

- Hydrolysis : 6M HCl reflux yields 3-(2-(trifluoromethyl)phenyl)butanoic acid .

- Reduction : NaBH₄ selectively reduces the ester to ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)butanoate .

- Substitution : Thionyl chloride converts the hydroxyl group (if present) to chloride .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity for chiral derivatives?

- Methodology : Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases) can achieve >90% enantiomeric excess (ee). For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in biphasic systems . Reaction conditions (pH, solvent) must be tailored to avoid racemization .

Q. What advanced analytical techniques resolve ambiguities in impurity profiling?

- Methodology :

- HPLC-MS/MS : Identifies trace byproducts (e.g., ethyl 3-(2-(trifluoromethyl)phenyl)crotonate from dehydration) with a C18 column and acetonitrile/water gradient .

- X-ray crystallography : Confirms stereochemistry of crystalline derivatives .

- GC-FID : Quantifies residual solvents (e.g., ethyl acetate) to <50 ppm .

Q. How do computational models predict the compound’s behavior in catalytic systems?

- Methodology : DFT calculations (B3LYP/6-31G*) model electronic effects of the CF₃ group on reaction pathways. For instance, the electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilic aromatic substitution reactivity . Molecular dynamics simulations predict solubility parameters in nonpolar solvents .

Q. How to address contradictory data on the ester’s stability under oxidative conditions?

- Methodology : Conflicting reports (e.g., stability in air vs. rapid degradation) may arise from trace metal impurities. Use chelating agents (EDTA) during storage and conduct accelerated aging studies (40°C/75% RH) with LC-MS monitoring . Controlled experiments under inert atmospheres (N₂/Ar) clarify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.